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Compound of Interest

Compound Name: 2-Chloro-3,4-difluoroaniline

CAS No.: 36556-48-6

Cat. No.: B3028866

Get Quote

Physicochemical Characterization, Synthesis, and
Pharmaceutical Applications[1]
Executive Summary
2-Chloro-3,4-difluoroaniline (CAS 36556-48-6) is a specialized halogenated aromatic amine

serving as a critical intermediate in the synthesis of advanced pharmaceuticals, particularly

fluoroquinolone antibiotics and SHP2 antagonists.[1][2][3] Its unique substitution pattern—

combining a primary amine with an ortho-chloro and meta,para-difluoro motif—imparts distinct

electronic and steric properties that modulate the lipophilicity and metabolic stability of

downstream drug candidates.[1] This guide provides a comprehensive technical analysis of its

physical properties, synthesis pathways, and handling protocols.[1]

Chemical Identity & Structural Analysis
The compound is defined by a benzene core substituted with an amino group at position 1, a

chlorine atom at position 2, and fluorine atoms at positions 3 and 4.[1] This specific

arrangement creates a highly electron-deficient ring system, reducing the basicity of the amine

compared to aniline.[1]
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Parameter Technical Detail

IUPAC Name 2-Chloro-3,4-difluoroaniline

CAS Number 36556-48-6

Molecular Formula C₆H₄ClF₂N

Molecular Weight 163.55 g/mol

SMILES Nc1ccc(F)c(F)c1Cl

InChI Key UKKFELITTUIEND-UHFFFAOYSA-N

Structural Class Polyhalogenated Aniline

Thermodynamic & Physical Characteristics
The physical state of 2-Chloro-3,4-difluoroaniline is governed by the interplay between the

heavy chlorine atom (increasing van der Waals forces) and the disruption of crystal packing

caused by the ortho-substituent.[1]

Table 1: Physical Properties Profile
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Property Value / Range Condition / Note

Physical State Low-Melting Solid
At 20°C (Standard Ambient

Temp)

Appearance
White to pale yellow crystalline

mass

Darkens upon oxidation/light

exposure

Melting Point 25°C – 40°C (Estimated)
Analogous to 2-chloro-4-

fluoroaniline (MP 44°C) [1]

Boiling Point 215°C ± 35°C (Predicted)

At 760 mmHg.[1] Significantly

higher than 3,4-difluoroaniline

(170°C) due to Cl mass.

Density ~1.45 g/cm³ (Predicted)
Higher than 2,4-difluoroaniline

(1.27 g/cm³) due to Cl atom.[1]

Flash Point > 100°C
Estimated based on BP;

Combustible.[1]

Vapor Pressure < 0.1 mmHg At 25°C (Low volatility solid).[1]

Scientific Insight: The "Low-Melting Solid" classification is critical for process chemistry. While

structurally similar to liquid 2,4-difluoroaniline, the addition of the chlorine atom at the C2

position increases molecular weight and polarizability, pushing the melting point just above

ambient room temperature. This necessitates precise temperature control during dispensing; it

is often melted (gentle heating to 40-50°C) for liquid transfer in automated synthesis.

Solubility & Partitioning (LogP)
Solubility and lipophilicity are pivotal for purification and bioavailability modeling.[1]

Water Solubility: Low (< 500 mg/L).[1] The hydrophobic halogen substituents dominate the

polar amine group.[1]

Organic Solubility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and

DMSO.[1]

LogP (Octanol-Water Partition Coefficient):
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Predicted Value: 2.1 – 2.4[1]

Implication: The compound is moderately lipophilic.[1] In drug design, this fragment

contributes to membrane permeability but requires polar solubilizing groups in the final

drug architecture.

pKa (Conjugate Acid):

Predicted Value: ~2.0 – 2.5[1]

Mechanistic Driver: The electron-withdrawing inductive effects (-I) of the fluorine atoms

(positions 3,4) and the chlorine atom (position 2) significantly reduce the electron density

on the nitrogen lone pair, making it a much weaker base than aniline (pKa 4.6).[1]

Synthesis & Reaction Pathways
The synthesis of 2-Chloro-3,4-difluoroaniline typically proceeds via the reduction of its nitro-

precursor.[1] This route preserves the regiochemistry of the halogens.[1]

Synthesis Workflow (DOT Diagram)

2,3-Difluorochlorobenzene 2-Chloro-3,4-difluoronitrobenzene

Nitration
(HNO3/H2SO4)

2-Chloro-3,4-difluoroaniline
Reduction

(Fe/HCl or H2, Pd/C)

Isomer Impurities
(Regioisomers)

Minor Pathway

Click to download full resolution via product page

Figure 1: Primary industrial synthesis route involving electrophilic aromatic substitution

(Nitration) followed by Béchamp reduction or catalytic hydrogenation.[1]

Causality in Method Selection:

Nitration: Direct nitration of 2,3-difluorochlorobenzene is preferred over chlorination of

difluoroaniline because the amino group is susceptible to oxidation and multi-chlorination.
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Reduction: Iron/Acid (Béchamp) reduction is often favored in large-scale manufacturing to

avoid de-halogenation (loss of Cl or F) that can occur with catalytic hydrogenation (Pd/C) if

conditions are not strictly controlled [2].[1]

Applications in Drug Development
This aniline derivative acts as a "scaffold modifier" in Medicinal Chemistry.[1]

Fluoroquinolone Antibiotics:

Used to introduce the specific 2-Cl-3,4-F substitution pattern into the quinolone core (e.g.,

via the Gould-Jacobs reaction). The C2-Chlorine provides steric bulk that can improve

half-life, while the fluorines enhance potency against DNA gyrase.[1]

SHP2 Inhibitors:

Recent patents (e.g., Pyrimidinone derivatives) utilize this aniline to synthesize allosteric

inhibitors of SHP2, a phosphatase target in cancer therapy [3].[1]

Agrochemicals:

Precursor for benzoylurea insecticides where halogenation improves environmental

stability and insect chitin synthesis inhibition.[1]

Handling, Stability & Safety (SDS Summary)
Hazard Classification (GHS):

Acute Toxicity: Oral (H302), Dermal (H312), Inhalation (H332).[1]

Irritation: Skin (H315), Eye (H319).[1][4][5][6]

Target Organ: STOT SE 3 (Respiratory Irritation).[1]

Storage Protocol:

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The amine is sensitive to oxidation

(turning brown/purple).[1]
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Temperature: Refrigerate (2-8°C) to maintain color and purity.

Incompatibility: Violent reaction with acid chlorides, acid anhydrides, and strong oxidizing

agents.[1]

Experimental Protocol: Purity Analysis via HPLC
To validate the quality of 2-Chloro-3,4-difluoroaniline for synthesis, the following Reverse-

Phase HPLC method is recommended.

Methodology:

Column: C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm).[1]

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Aromatic ring absorption).

Analytical Decision Tree (DOT Diagram)
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Figure 2: Quality Control workflow ensuring material integrity before use in sensitive catalytic

coupling reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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